(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring substituted with a methylthio group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate, followed by hydrolysis, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring and the substituted pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.
Uniqueness
(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring, a methylthio-substituted pyridine ring, and a phenylmethanone moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N2OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
[2-(6-methylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-10-9-14(12-18-16)15-8-5-11-19(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,15H,5,8,11H2,1H3 |
InChI Key |
PEEOTEXBERXQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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